molecular formula C26H32O4 B162485 Amorfrutin B CAS No. 78916-42-4

Amorfrutin B

Cat. No. B162485
CAS RN: 78916-42-4
M. Wt: 408.5 g/mol
InChI Key: DKNIJLWIVUCTHW-CPNJWEJPSA-N
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Description

Amorfrutin B is a natural compound that acts as an efficient peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties . It has been identified as a selective modulator of the PPARγ receptor, which has recently been recognized as an effective neuroprotective compound that protects brain neurons from hypoxic and ischemic damage .


Synthesis Analysis

Amorfrutin B has been synthesized from amorfrutin A ethyl ester through a seven-step sequence involving the Johnson–Claisen rearrangement . Other studies have reported the synthesis of amorfrutin B through a unified method from a common precursor prepared using a polyketide aromatization reaction .


Molecular Structure Analysis

The molecular structure of Amorfrutin B is C26H32O4 . The geranyl side chain of amorfrutin B is responsible for its particularly high affinity to PPARγ .


Chemical Reactions Analysis

The key core structures of Amorfrutin B were synthesized from β-keto dioxinone esters through a magnesium (II) mediated regioselective C-acylation, palladium catalyzed decarboxylative allylic rearrangement, and dehydrative cyclization .

Scientific Research Applications

1. Diabetes Management and Metabolic Disorders

Amorfrutin B has been studied for its potential in treating diabetes and related metabolic disorders. It is known to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in regulating lipid and glucose metabolism. Studies have shown that amorfrutin B can improve insulin sensitivity and glucose tolerance without inducing weight gain, which is a common side effect of some diabetes medications. This suggests its potential as a therapeutic or dietary supplement for managing type 2 diabetes and related conditions (de Groot et al., 2013), (Weidner et al., 2013).

2. Neuroprotective Effects

Research has indicated that amorfrutin B might have neuroprotective properties, particularly in conditions such as hypoxia and ischemia. It appears to protect brain neurons from degeneration induced by these conditions. The mechanism involves promoting mitochondrial integrity and inhibiting reactive oxygen species activity, suggesting its potential application in stroke therapy and other neurological conditions (Wnuk et al., 2021).

3. Anti-inflammatory and Anticancer Properties

Amorfrutin B also shows promise in treating inflammation and certain types of cancer. It has been observed to reduce the expression of inflammation mediators and exhibit antiproliferative effects on various cancer cell lines, including colorectal, prostate, and breast cancer cells. These effects are due to its interaction with PPARγ and other related molecular pathways, positioning amorfrutin B as a candidate for developing new anticancer drugs (Fuhr et al., 2015), (Weidner et al., 2016).

4. Potential in Drug Development and Quality Control

Studies have also focused on the synthesis and analysis of amorfrutin B, contributing to its potential development as a pharmaceutical compound. Methods for the synthesis, purification, and quantitative analysis of amorfrutin B have been established, which are crucial for its future application in drug development and quality control of related products (Fujita et al., 2020), (Chen et al., 2016).

properties

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O4/c1-18(2)9-8-10-19(3)13-16-22-23(30-4)17-21(24(25(22)27)26(28)29)15-14-20-11-6-5-7-12-20/h5-7,9,11-13,17,27H,8,10,14-16H2,1-4H3,(H,28,29)/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNIJLWIVUCTHW-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amorfrutin B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
C Weidner, SJ Wowro, A Freiwald, K Kawamoto… - Diabetologia, 2013 - Springer
… amorfrutin B, which … amorfrutin B as a novel natural PPARγ modulator with greatly increased binding affinity compared with values recently published for other amorfrutins. Amorfrutin B …
Number of citations: 71 link.springer.com
K Przepiórska, A Wnuk, C Beyer, M Kajta - Molecular Neurobiology, 2023 - Springer
… The mechanisms of the protective action of amorfrutin B also involved the inhibition of … of amorfrutin B after the silencing of Becn1 and/or Atg7. Although post-treatment with amorfrutin B …
Number of citations: 2 link.springer.com
A Wnuk, K Przepiórska, BA Pietrzak, M Kajta - Biomedicines, 2021 - mdpi.com
… As amorfrutin B can selectively activate PPARγ without evoking … amorfrutin B in a cellular model of stroke and perinatal asphyxia. We hypothesize that targeting PPARγ with amorfrutin B …
Number of citations: 8 www.mdpi.com
T Fujita, S Kuwahara, Y Ogura - Tetrahedron Letters, 2020 - Elsevier
… In conclusion, the synthesis of amorfrutin B (2) was achieved from amorfrutin A ethyl ester (7) in 41% overall yield by a seven-step sequence involving the Johnson-Claisen …
Number of citations: 6 www.sciencedirect.com
MB Samad, MN Hasan, S Banarjee, M Rahman… - Biomedicine & …, 2017 - Elsevier
… Through a simple PEG-conjugation of the natural product Amorfrutin B, we enhanced its … Amorfrutin B displayed longer protection against oral glucose load compared to Amorfrutin B (p …
Number of citations: 4 www.sciencedirect.com
C Chen, Y Wu, L Du - Pharmaceutical Biology, 2016 - Taylor & Francis
… fruticosa with the contents of 2-carboxy-3,5-dihydroxy-4-geranylbibenzyl, amorfrutin A, and amorfrutin B in the ranges of 1.31–7.43, 0.54–3.52, and 0.64–4.63 mg/g, respectively. No …
Number of citations: 11 www.tandfonline.com
JC de Groot, C Weidner, J Krausze… - Journal of Medicinal …, 2013 - ACS Publications
… We identified amorfrutin B as a novel partial agonist of PPARγ with a considerably higher … Crystal structures reveal the geranyl side chain of amorfrutin B as the cause of its particularly …
Number of citations: 77 pubs.acs.org
C Wang, Y Kong, H Qiao - Arkivoc, 2015 - arkat-usa.org
A biomimetic total synthesis of amorfrutin B, a resorcylate with geranyl bibenzyl scaffold, has been completed in eight steps from 2, 2, 6-trimethyl-4H-1, 3-dioxin-4-one. The key step …
Number of citations: 2 www.arkat-usa.org
R Muharini, A Díaz, W Ebrahim, A Mandi… - Journal of natural …, 2017 - ACS Publications
… Its UV spectrum gave maximal absorbances at 222, 269, and 309 nm, which are similar to those of amorfrutin B (17). (4) The NMR data of 2 (Table 1) were very similar to those of 17 …
Number of citations: 42 pubs.acs.org
C Chen, Y Xue, QM Li, Y Wu, J Liang… - Journal of the American …, 2018 - ACS Publications
… First, reference compounds of amorfrutin A (AA), amorfrutin B (AB), and 2-carboxy-3,5-dihydroxy-4-geranylbibenzyl (AC) were analyzed using UPLC-Q-TOF-MS to reveal the …
Number of citations: 17 pubs.acs.org

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